molecular formula C19H11ClN6O B10798376 N-(3-chlorophenyl)-3-(4-cyanophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

N-(3-chlorophenyl)-3-(4-cyanophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

Cat. No.: B10798376
M. Wt: 374.8 g/mol
InChI Key: YYVVJIHSHHKYPC-UHFFFAOYSA-N
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Description

OSM-S-203 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-203 involves constructing the thienopyrimidine scaffold. The process typically starts with the synthesis of thiophene starting materials, followed by the formation of the aminothienopyrimidine core. The halogenated aminothienopyrimidine scaffold is then completed through various synthetic strategies, including the generation of boronate esters .

Industrial Production Methods: Industrial production of OSM-S-203 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing automated processes for efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: OSM-S-203 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its potential as an antimalarial agent.

    Medicine: Explored for its therapeutic potential in treating malaria.

    Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of OSM-S-203 involves targeting specific molecular pathways in the malaria parasite. It is believed to interfere with the parasite’s ability to replicate and survive within the host. The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

    OSM-S-106: Another compound in the aminothienopyrimidine series with similar antimalarial properties.

    TCMDC 132385: A related compound with variations in the sulfonamide portion.

Uniqueness: OSM-S-203 is unique due to its specific structural features and the presence of a meta sulfonamide group, which is necessary for its activity. It has shown promising results in biological evaluations, making it a valuable candidate for further development .

Properties

Molecular Formula

C19H11ClN6O

Molecular Weight

374.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-(4-cyanophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

InChI

InChI=1S/C19H11ClN6O/c20-14-2-1-3-15(8-14)23-19(27)16-10-22-11-17-24-25-18(26(16)17)13-6-4-12(9-21)5-7-13/h1-8,10-11H,(H,23,27)

InChI Key

YYVVJIHSHHKYPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)C#N

Origin of Product

United States

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